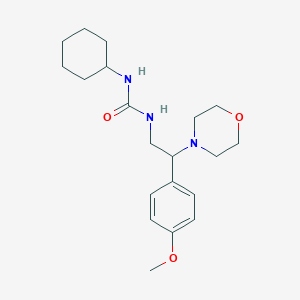1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea
CAS No.: 942011-04-3
Cat. No.: VC4174999
Molecular Formula: C20H31N3O3
Molecular Weight: 361.486
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 942011-04-3 |
|---|---|
| Molecular Formula | C20H31N3O3 |
| Molecular Weight | 361.486 |
| IUPAC Name | 1-cyclohexyl-3-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]urea |
| Standard InChI | InChI=1S/C20H31N3O3/c1-25-18-9-7-16(8-10-18)19(23-11-13-26-14-12-23)15-21-20(24)22-17-5-3-2-4-6-17/h7-10,17,19H,2-6,11-15H2,1H3,(H2,21,22,24) |
| Standard InChI Key | RTCRYKCTAQUVIV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(CNC(=O)NC2CCCCC2)N3CCOCC3 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a urea core (–NH–CO–NH–) substituted at both nitrogen atoms. The cyclohexyl group is attached to one nitrogen, while the other nitrogen is linked to a 2-(4-methoxyphenyl)-2-morpholinoethyl moiety. This structure is confirmed by its molecular formula C₂₀H₃₁N₃O₃ and SMILES string COc1ccc(C(CNC(=O)NC2CCCCC2)N2CCOCC2)cc1 . The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) and the methoxyphenyl group contribute to its polarity and potential hydrogen-bonding capabilities.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 361.5 g/mol | |
| Molecular Formula | C₂₀H₃₁N₃O₃ | |
| SMILES | COc1ccc(C(CNC(=O)NC2CCCCC2)N2CCOCC2)cc1 | |
| Calculated LogP* | ~3.2 (estimated) | – |
*LogP (octanol-water partition coefficient) is estimated based on structural analogs . Experimental data for melting point, boiling point, and solubility are currently unavailable in published literature .
Synthesis and Structural Modifications
Hypothetical Synthetic Pathways
The synthesis likely involves sequential alkylation and urea formation steps:
-
Morpholinoethylamine Preparation: Reaction of morpholine with 2-chloroethylamine to form 2-morpholinoethylamine.
-
Substituted Ethylamine Intermediate: Coupling 4-methoxybenzaldehyde with the morpholinoethylamine via reductive amination to yield 2-(4-methoxyphenyl)-2-morpholinoethylamine.
-
Urea Formation: Reaction of cyclohexyl isocyanate with the above amine to form the final urea derivative .
This pathway aligns with methods used for analogous urea compounds, such as 1-cyclohexyl-3-(2-morpholin-4-ylethyl)urea (CAS 111681-32-4) .
Structural Analogues
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-Cyclohexyl-3-(4-methoxyphenyl)urea | C₁₄H₂₀N₂O₂ | Lacks morpholinoethyl group |
| 1-Cyclohexyl-3-(2-morpholinoethyl)urea | C₁₃H₂₅N₃O₂ | Lacks methoxyphenyl group |
The addition of both morpholinoethyl and methoxyphenyl groups in the target compound may enhance its binding affinity to biological targets compared to simpler analogs .
Future Research Directions
-
Synthetic Optimization: Develop high-yield routes and characterize intermediate stability.
-
ADMET Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity in vitro.
-
Target Validation: Screen against kinase or GPCR panels to identify lead therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume